molecular formula C7H10O3 B146770 3,3-Dimethylglutaric anhydride CAS No. 4160-82-1

3,3-Dimethylglutaric anhydride

Cat. No.: B146770
CAS No.: 4160-82-1
M. Wt: 142.15 g/mol
InChI Key: HIJQFTSZBHDYKW-UHFFFAOYSA-N
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Description

3,3-Dimethylglutaric anhydride is an organic compound with the molecular formula C7H10O3. It is a cyclic anhydride derived from 3,3-dimethylglutaric acid. This compound is known for its reactivity and is used in various chemical synthesis processes. It appears as a white to pale cream crystalline powder and has a melting point of approximately 124-126°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylglutaric anhydride can be synthesized through the dehydration of 3,3-dimethylglutaric acid. This process typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction is carried out under reflux conditions to facilitate the removal of water, resulting in the formation of the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the acid is fed into a reactor containing the dehydrating agent. The reaction mixture is then heated, and the anhydride is distilled off as it forms. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylglutaric anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3,3-dimethylglutaric acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Derivatives
DMGA serves as a crucial reagent in the synthesis of various derivatives, including piscidinol A derivatives, which exhibit inhibitory effects on HIV-1 protease. This property makes DMGA a valuable compound in medicinal chemistry aimed at developing antiviral agents .

2. Intermediates in Pesticide Production
DMGA and its esters are intermediates in the production of pesticides. The synthesis process is often simplified to enhance purity while minimizing complex purification steps. This efficiency is crucial for large-scale production in agricultural chemistry .

Thermochemical Properties

Recent studies have focused on the thermochemical properties of DMGA, which are critical for its application in various fields. The standard molar enthalpy of formation has been calculated for both crystalline and gas phases using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for understanding the stability and reactivity of DMGA under different conditions .

Pharmaceutical Applications

1. Cryoprotectant for Sperm Preservation
A study evaluated the efficacy of DMGA when combined with poly-L-lysine as a cryoprotectant for porcine spermatozoa. The results indicated improved viability and motility after thawing, suggesting potential applications in reproductive biotechnology and animal husbandry .

2. Myocardial Imaging Agent
DMGA has been investigated as a radiolabeled agent for myocardial imaging. Its derivatives showed promising results in terms of myocardial uptake and retention, making it suitable for non-invasive imaging techniques in cardiovascular diagnostics .

Case Studies

Study Application Findings
Study on HIV-1 Protease InhibitionSynthesis of piscidinol A derivativesDMGA derivatives effectively inhibited HIV-1 protease .
Cryoprotectant EfficacyPreservation of porcine spermatozoaEnhanced viability post-thawing when using DMGA-PLL .
Thermochemical AnalysisStability assessmentMolar enthalpy values established for various phases, aiding stability predictions .

Mechanism of Action

The mechanism of action of 3,3-dimethylglutaric anhydride involves its reactivity as an anhydride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of acids, esters, and amides, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon atoms in the anhydride group, which are susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 3-Methylglutaric anhydride
  • Glutaric anhydride
  • Adipic anhydride

Comparison: 3,3-Dimethylglutaric anhydride is unique due to the presence of two methyl groups on the glutaric acid backbone. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and the types of products formed in chemical reactions. Compared to glutaric anhydride, this compound exhibits higher reactivity towards nucleophiles due to the electron-donating effects of the methyl groups .

Biological Activity

3,3-Dimethylglutaric anhydride (DMGA) is an organic compound with notable biological activity, particularly in biochemical applications and food science. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}O3_3
  • Molecular Weight : 142.154 g/mol
  • CAS Number : 4160-82-1
  • IUPAC Name : 3,3-dimethylpentanedioic anhydride

Biological Activity Overview

  • Enzyme Inhibition : DMGA has been studied for its effects on enzyme activity. Notably, it was found to decrease lysozyme activity when treated with potassium persulfate or DMGA itself. This suggests a potential role in modulating enzymatic reactions in biological systems .
  • Thermal Properties and Stability : Research indicates that DMGA undergoes several thermal transitions, which can affect its stability and reactivity in biological contexts. The compound exhibits endothermic points at specific temperatures (352.76 K, 356.98 K, and 397.15 K), indicating changes in its physical state that may influence its biological interactions .
  • Metabolic Role : As a derivative of glutaric acid, DMGA is implicated in metabolic pathways involving branched-chain fatty acids. Its structure allows it to participate in various biochemical processes, including energy metabolism and cellular signaling .

Enzymatic Studies

In a study examining the effect of DMGA on lysozyme activity, it was noted that the compound significantly inhibited enzyme function at certain concentrations. This inhibition could be exploited in food preservation techniques to control microbial growth by targeting specific enzymes involved in cell wall synthesis .

A detailed analysis of the thermochemical properties of DMGA revealed insights into its stability and reactivity:

  • The standard molar enthalpy of formation was calculated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
  • The results indicated that DMGA has a relatively high enthalpy of sublimation and vaporization, which may influence its behavior under physiological conditions .

Case Study 1: Food Science Application

In food science, DMGA has been investigated for its potential as a preservative due to its ability to inhibit specific enzymes that contribute to spoilage. The application of DMGA in food processing has shown promise in extending shelf life by maintaining the integrity of cellular structures during storage .

Case Study 2: Biochemical Control Systems

Research on postharvest fruit preservation highlighted the role of DMGA as an inhibitor of enzymatic activity related to ripening and senescence. By modulating enzyme functions, DMGA contributes to maintaining the quality of fresh produce during storage and transport .

PropertyValue
Molecular Weight142.154 g/mol
Enthalpy of Formation (solid)TBD
Enthalpy of Formation (gas)TBD
Melting PointTBD
Endothermic Transition Points352.76 K, 356.98 K, 397.15 K

Table 2: Enzyme Activity Inhibition by DMGA

TreatmentLysozyme Activity (%)
Control100
Potassium Persulfate + DMGADecreased

Q & A

Q. Basic: What experimental methods are recommended to characterize the purity and structural integrity of 3,3-dimethylglutaric anhydride?

Answer:
Key characterization methods include:

  • Melting Point Analysis : Determine purity via observed melting range (122–126°C) compared to literature values .
  • Spectroscopic Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the molecular structure (e.g., characteristic peaks for the anhydride carbonyl groups and dimethyl substituents).
  • Elemental Analysis : Verify molecular formula (C7_7H10_{10}O3_3) and purity (≥97%) .
  • HPLC or GC-MS : Quantify impurities, especially residual acids or moisture-sensitive degradation products .

Q. Basic: What are the critical thermodynamic properties of this compound, and how are they measured?

Answer:
Key properties include:

PropertyValueMethodReference
Melting Point122–126°CDifferential Scanning Calorimetry (DSC)
Boiling Point181°C (25 mmHg)Distillation under reduced pressure
Δf_fH° (Formation)Determined via calorimetryCombustion calorimetry


These values are critical for reaction design (e.g., selecting solvent systems or thermal stability assessments).

Q. Advanced: How does steric hindrance in this compound influence its reactivity in annulation reactions with 1,3-azadienes?

Answer:
The dimethyl groups at the 3,3-positions create steric bulk, reducing reactivity in cycloadditions. For example:

  • In 1,3-azadiene-anhydride annulations, this compound fails to react even at 150°C, while 2,2-dimethylglutaric anhydride reacts efficiently at 110°C due to reduced steric clash .
  • Mitigation Strategies :
    • Use electron-deficient 1,3-azadienes to enhance electrophilicity.
    • Explore Lewis acid catalysts (e.g., AlCl3_3) to lower activation barriers .

Q. Advanced: How can this compound be applied in bioconjugation or protein modification?

Answer:
The anhydride acts as a bifunctional linker for amine or hydroxyl groups:

  • Protein Modification : React with lysine residues under mild aqueous conditions (pH 7–9) to introduce hydrophobic moieties. For example, methylated analogs enhance thermal stability of egg white proteins .
  • Methodology :
    • Monitor reaction progress via MALDI-TOF MS to track mass shifts.
    • Optimize molar ratios to avoid over-modification and precipitation .

Q. Advanced: What factors govern the thermal properties of poly(ester-amide)s synthesized from this compound?

Answer:
In copolymerization with bis(2-oxazoline)s and diols:

  • Steric Effects : The 3,3-dimethyl groups increase chain rigidity, raising glass transition temperatures (TgT_g).
  • Monomer Flexibility : Aliphatic diols (e.g., 1,6-hexanediol) yield lower TgT_g (~50°C), while cyclic diols (e.g., 1,4-cyclohexanedimethanol) increase TgT_g (~90°C) .
  • Analytical Tools : Use DSC for TgT_g determination and FTIR to confirm ester/amide bond formation .

Q. Advanced: How should researchers resolve contradictions in reported reactivity of this compound across studies?

Answer:
Discrepancies arise from:

  • Steric vs. Electronic Effects : Some studies emphasize steric hindrance (e.g., failed annulations ), while others highlight electronic activation in specific solvents (e.g., DMF ).
  • Experimental Validation :
    • Perform control reactions with analogous anhydrides (e.g., 3-methylglutaric or glutaric anhydride).
    • Use computational modeling (DFT) to compare transition-state energies .

Q. Advanced: What role does this compound play in epoxy curing systems?

Answer:
In epoxy-anhydride thermosets:

  • Curing Mechanism : Reacts with glycerol diglycidyl ether via nucleophilic ring-opening, forming ester linkages.
  • Kinetic Studies : Use isothermal DSC to determine activation energy (EaE_a) and cure kinetics.
  • Material Properties : The dimethyl groups enhance hydrophobicity, improving moisture resistance in coatings .

Properties

IUPAC Name

4,4-dimethyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQFTSZBHDYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063327
Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Molecular Weight

142.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4160-82-1
Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
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Record name 3,3-Dimethylglutaric anhydride
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Record name 3,3-Dimethylglutaric anhydride
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
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Record name 3,3-DIMETHYLGLUTARIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

3,3-Dimethylglutaric acid (18.70 g, 116.8 mmol) was dissolved in acetyl chloride (25 mL, 352 mmol), and refluxed for 2 hours. The reaction mixture was evaporated to dryness, and the residue was dissolved in diethyl ether. The ether solution was concentrated on a steam bath, and then cooled to 0° C. for 1 hour. The precipitate was filtered to give the title compound.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3-Dimethylglutaric anhydride
3,3-Dimethylglutaric anhydride
3,3-Dimethylglutaric anhydride
3,3-Dimethylglutaric anhydride
3,3-Dimethylglutaric anhydride
3,3-Dimethylglutaric anhydride

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